molecular formula C9H11ClF3NO B1405375 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride CAS No. 1228880-25-8

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride

Cat. No. B1405375
M. Wt: 241.64 g/mol
InChI Key: YZQDZBQXSQCSMM-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1228880-25-8 . It has a molecular weight of 241.64 and its IUPAC name is 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10F3NO.ClH/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Preparation of Useful Intermediates : The compound has been used in the preparation of intermediate chemicals such as [1‐(Methoxymethylcarbamoyl)ethyl] Phosphonic Acid Bis‐(2,2,2‐trifluoroethyl) Ester, a key component in the synthesis of Z‐Unsaturated N‐Methoxy‐N‐Methylamides, demonstrating its value in complex organic syntheses (Smith et al., 2005).

Pharmaceutical and Biological Applications

  • Study of Metabolism and Biotransformation : Research has been conducted on the in vivo metabolism of related compounds in rats, identifying various metabolic pathways and metabolites, which is crucial for understanding the biochemical interactions and transformations of similar compounds in biological systems (Kanamori et al., 2002).

Chemical Synthesis and Method Development

  • Novel Synthetic Routes : A novel synthetic route was developed for a related compound, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, which is the key intermediate of Silodosin, an α1-adrenoceptor antagonist. This highlights the role of similar compounds in developing new methods for pharmaceutical production (Luo et al., 2008).

Environmental and Ecological Research

  • Biotransformation in Environmental Contexts : Studies on Methoxychlor, a compound with structural similarities, show its transformation by human intestinal bacteria and fungi, demonstrating the environmental and ecological relevance of such compounds in biodegradation processes (Yim et al., 2008).

Analytical Methodology

  • Development of Analytical Techniques : Efforts have been made to develop analytical methods, such as high-performance liquid chromatography tandem mass spectrometry, for the detection and quantification of related N-benzyl phenethylamine derivatives, highlighting the importance of these compounds in the field of analytical chemistry (Poklis et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQDZBQXSQCSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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